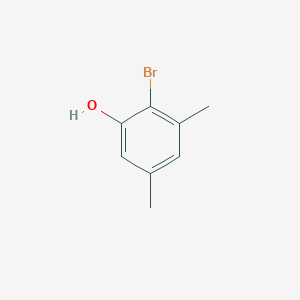

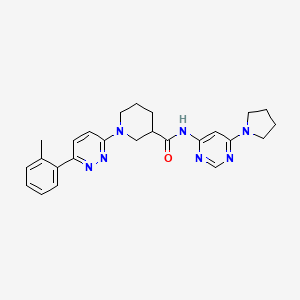

1-(2-Chlorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Chlorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea is a chemical compound that has been widely studied for its potential therapeutic uses. It is commonly referred to as CHU or U-90152 and is a derivative of the compound fenfluramine. CHU is a selective serotonin releasing agent (SSRA) that has been shown to have potential applications in the treatment of various medical conditions.

Applications De Recherche Scientifique

Potential Anti-Cancer Agents

Research has identified symmetrical N,N'-diarylureas, including derivatives of 1-(2-Chlorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea, as potent activators of the eIF2α kinase heme regulated inhibitor (HRI). These compounds inhibit cancer cell proliferation by reducing the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex. This property indicates their potential as leads for the development of potent, non-toxic, and target-specific anti-cancer agents (Denoyelle et al., 2012).

Electro-Fenton Degradation of Antimicrobials

Studies on the degradation of antimicrobial compounds like triclosan and triclocarban through electro-Fenton systems have shown the effective removal of these substances in water. Such research provides insights into the environmental degradation pathways of related urea compounds, highlighting the role of hydroxyl radicals in breaking down complex organic molecules (Sirés et al., 2007).

Inhibition of Chitin Synthesis in Insecticides

Research into 1-(2,6-disubstituted benzoyl)-3-phenylurea insecticides, which likely share structural similarities with 1-(2-Chlorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea, demonstrates their mechanism of action through the inhibition of chitin synthesis in insects. This mechanism underpins the insecticidal effects of such compounds, suggesting a potential application in pest control (Deul et al., 1978).

Nonlinear Optical Properties

Research on bis-chalcone derivatives, which include urea functionalities, has explored their significant second harmonic generation (SHG) conversion efficiencies and nonlinear optical properties. These findings suggest potential applications in optical materials and devices, highlighting the diverse applicability of urea derivatives in material science (Shettigar et al., 2006).

Photodegradation and Hydrolysis in Water

Investigations into the photodegradation and hydrolysis of selected urea and organophosphate pesticides in water provide insights into the environmental fate of such compounds. These studies are crucial for understanding how derivatives of 1-(2-Chlorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea might behave in aquatic environments and their potential impacts (Gatidou & Iatrou, 2011).

Propriétés

IUPAC Name |

1-(2-chlorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O2/c19-16-8-4-5-9-17(16)21-18(23)20-12-10-15(11-13-22)14-6-2-1-3-7-14/h1-9,15,22H,10-13H2,(H2,20,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKKYQESQOPBNEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)NC2=CC=CC=C2Cl)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chlorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

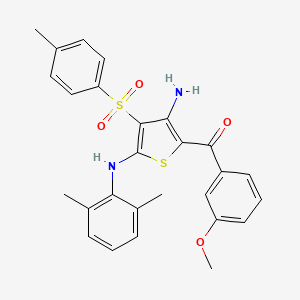

![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2367321.png)

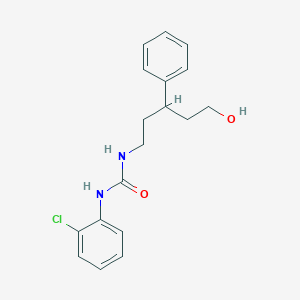

![4-(1H-benzo[d]imidazol-2-yl)-N-benzylpiperazine-1-carboxamide](/img/structure/B2367322.png)

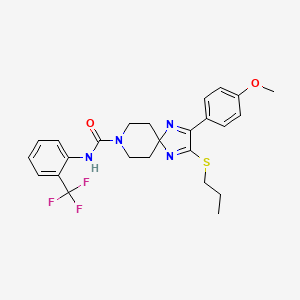

![3-(4-Tert-butylphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2367324.png)

![4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2367325.png)

![Ethyl 4-[[2-[1-[2-[(3,4-dimethoxybenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2367327.png)

![4-(azepan-1-yl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2367328.png)